molecular formula C6H10O6 B1679196 3,6-Dioxaoctanedioic acid CAS No. 23243-68-7

3,6-Dioxaoctanedioic acid

Cat. No.: B1679196
CAS No.: 23243-68-7
M. Wt: 178.14 g/mol
InChI Key: CQWXKASOCUAEOW-UHFFFAOYSA-N
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Description

3,6-Dioxaoctanedioic acid, also known as 2,2’-[ethylenebis(oxy)]bisacetic acid, is a chemical compound with the molecular formula C₆H₁₀O₆. It is a dicarboxylic acid that contains two ether linkages, making it a member of the oxa acids family. This compound is known for its unique combination of lipophilic and hydrophilic properties, which makes it versatile in various chemical and physical applications .

Mechanism of Action

Target of Action

3,6-Dioxaoctanedioic acid, also known as DOODS, is a uniquely structured high-tech Oxa acid . It is primarily used as a PROTAC linker , a component of Proteolysis-Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells .

Mode of Action

As a PROTAC linker, this compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein . This allows the compound to facilitate the interaction between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By facilitating the degradation of specific proteins, this compound can influence various cellular processes depending on the function of the target protein .

Pharmacokinetics

As a peg-based compound , it is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein. For instance, if the target protein is involved in disease progression, its degradation could potentially halt or reverse the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its stability and efficacy could potentially be affected by pH, temperature, and the presence of other substances . The compound is noted for its excellent heat stability , suggesting that it may retain its efficacy under a range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dioxaoctanedioic acid can be synthesized through several methods. One common method involves the reaction of diethylene glycol with nitric acid. The process involves adding diethylene glycol to nitric acid at 45°C, followed by heating the mixture to 65°C. After the evolution of nitrogen oxides ceases, the mixture is cooled, and additional diethylene glycol is added. The reaction mixture is then heated to 80°C, and the solvent is removed under vacuum. The residue is dried and recrystallized from an acetone-benzene mixture, yielding colorless crystals .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of chloroacetic acid and triethylene glycol. The reaction is carried out at 150°C for 24 hours, followed by cooling and precipitation in hot methanol. The resulting product is filtered and recrystallized to obtain a high yield of the acid .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dioxaoctanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The ether linkages in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the ether linkages under basic conditions.

Major Products:

    Oxidation: Higher oxidation state products such as carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted ethers and esters.

Scientific Research Applications

3,6-Dioxaoctanedioic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 2,2’-[Ethylenebis(oxy)]bisacetic acid
  • Polyethylene glycol derivatives
  • Diglycolic acid

Uniqueness: 3,6-Dioxaoctanedioic acid stands out due to its unique combination of lipophilic and hydrophilic properties, which allows it to function effectively in both aqueous and non-aqueous environments. Its ability to form stable complexes with biomolecules makes it particularly valuable in biochemical and pharmaceutical applications .

Properties

IUPAC Name

2-[2-(carboxymethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-5(8)3-11-1-2-12-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWXKASOCUAEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39927-08-7
Record name Polyethylene glycol bis(carboxymethyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39927-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50177817
Record name 3,6-Dioxaoctandioic acid
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23243-68-7
Record name 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic acid]
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URL https://commonchemistry.cas.org/detail?cas_rn=23243-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,6-Dioxaoctandioic acid
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Record name 23243-68-7
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Record name 3,6-Dioxaoctandioic acid
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Record name 2,2'-[ethylenebis(oxy)]bisacetic acid
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Record name 3,6-DIOXAOCTANDIOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,6-dioxaoctanedioic acid interact with metal ions, and what are the implications for its applications?

A1: this compound can act as a ligand, meaning it can bind to metal ions through its oxygen atoms. [, ] This interaction forms a complex, and the strength and selectivity of this binding depend on factors like the size of the macrocyclic ring, the type of N-alkyl substituents present, and the specific metal ion. For instance, certain macrocyclic diamides derived from this compound exhibit high selectivity for lithium ions (Li+). [, ] This selective binding property makes these compounds promising candidates for applications like ion-selective electrodes, which are crucial for measuring ion concentrations in various fields, including medical diagnostics and environmental monitoring.

Q2: What is known about the structure-activity relationship (SAR) of this compound derivatives in the context of metal ion selectivity?

A2: Research indicates that modifications to the N-alkyl substituents of macrocyclic diamides derived from this compound can significantly impact their metal ion selectivity. [] While specific SAR data might require further investigation, the research highlights the importance of these substituents in tuning the size and electronic properties of the binding cavity within the macrocycle. This fine-tuning can lead to the development of compounds with enhanced selectivity for specific metal ions, broadening their potential applications.

Q3: What are the analytical techniques commonly employed for studying this compound derivatives and their metal complexes?

A3: Electrochemical techniques, particularly those used in ion-selective electrodes, are frequently employed to investigate the interaction between this compound derivatives and metal ions. [] These techniques provide insights into the selectivity and sensitivity of these compounds towards specific ions. Additionally, other analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to characterize the structure and properties of these compounds and their metal complexes. []

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